molecular formula Re B081975 Rhenium-185 CAS No. 14391-28-7

Rhenium-185

Katalognummer: B081975
CAS-Nummer: 14391-28-7
Molekulargewicht: 184.952958 g/mol
InChI-Schlüssel: WUAPFZMCVAUBPE-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Two-Step Neutron Irradiation Protocols Using Natural Tantalum Targets

The most efficient method for Re-185 production involves a two-stage neutron irradiation process using natural tantalum (Ta) as the starting material. This approach leverages the unique neutron capture pathways of Ta isotopes to achieve high yields and isotopic purity.

Process Overview

  • First-Stage Transmutation (Ta → W) : Natural Ta is irradiated in a fast reactor with a zirconium hydride (ZrH₁.₇) moderator to convert tantalum-181 (Ta-181) and Ta-183 into tungsten (W) isotopes via neutron capture.
  • Second-Stage Transmutation (W → Re-185) : The resulting W is irradiated with a zirconium deuteride (ZrD₁.₇) moderator to produce Re-185 through neutron capture and beta decay.

Key Reactions

Target Isotope Reaction Pathway Product
Ta-181 Ta-181 + n → W-182 + β⁻ → Re-182 (unstable) W-182
W-184 W-184 + n → W-185 + β⁻ → Re-185 Re-185

This sequential irradiation enhances production efficiency by optimizing neutron energy spectra for each stage.

Moderator Optimization in Fast Reactor Systems (ZrH₁.₇ vs. ZrD₁.₇)

Moderator selection critically impacts neutron energy distribution and reaction cross-sections. ZrH₁.₇ and ZrD₁.₇ moderators exhibit distinct properties:

Moderator Neutron Energy Spectrum Effective Cross-Section (W-184) Specific Activity Reduction
ZrH₁.₇ Softer (lower energy) 0.237 barns Moderate
ZrD₁.₇ Harder (higher energy) 0.230 barns Higher (halved vs. ZrH₁.₇)

Mechanistic Differences

  • ZrH₁.₇ : Enhances thermal neutron capture for Ta → W conversion, maximizing W-182 production.
  • ZrD₁.₇ : Reduces neutron absorption in W-184, favoring Re-185 synthesis and minimizing transmutation to Re-187.

Isotopic Purity Enhancement Through Sequential Irradiation-Cooling Cycles

Isotopic purity (>99%) is achieved by carefully balancing irradiation and cooling periods. A 1-year irradiation cycle with a 15-day cooling interval between stages maximizes Re-185 yield while minimizing impurities.

Optimized Protocol

Stage Moderator Irradiation Time Cooling Time Resulting Product
First (Ta→W) ZrH₁.₇ 0.7 years 15 days W-182/W-183
Second (W→Re-185) ZrD₁.₇ 0.3 years 15 days Re-185

Outcome : 2.3 g Re-185 produced from 1,571 g Ta annually, corresponding to 17,000+ therapeutic doses of Re-186.

Eigenschaften

IUPAC Name

rhenium-185
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Re/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPFZMCVAUBPE-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[185Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932151
Record name (~185~Re)Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.952958 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14391-28-7
Record name Rhenium, isotope of mass 185
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~185~Re)Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Two-Step Irradiation Process with Moderators

The most efficient Re-185 production method involves irradiating natural Ta in fast reactors using a two-step moderated neutron capture process. In the first stage, Ta is transmuted to tungsten (W) isotopes via neutron absorption, followed by a second irradiation to convert W to Re-185.

First-Step Irradiation: Ta → W with Zirconium Hydride Moderator

Natural Ta (¹⁸¹Ta: 99.988%) undergoes the following reactions in a ZrH₁.₇-moderated neutron flux:

¹⁸¹Ta+n¹⁸²Taβ¹⁸²W(σeff=1.4barn)\text{¹⁸¹Ta} + n \rightarrow \text{¹⁸²Ta} \xrightarrow{\beta^-} \text{¹⁸²W} \quad (\sigma{\text{eff}} = 1.4 \, \text{barn})
¹⁸²W+n¹⁸³W(σeff=12.3barn)\text{¹⁸²W} + n \rightarrow \text{¹⁸³W} \quad (\sigma{\text{eff}} = 12.3 \, \text{barn})

The ZrH₁.₇ moderator softens the neutron spectrum, increasing effective cross-sections by 200× compared to unmoderated systems. After 180 days of irradiation, 95% of Ta converts to W isotopes.

Second-Step Irradiation: W → Re-185 with Zirconium Deuteride Moderator

The W intermediate is then irradiated in a ZrD₁.₇-moderated flux to optimize Re-185 yield:

¹⁸⁴W+n¹⁸⁵Wβ¹⁸⁵Re(σeff=8.9barn)\text{¹⁸⁴W} + n \rightarrow \text{¹⁸⁵W} \xrightarrow{\beta^-} \text{¹⁸⁵Re} \quad (\sigma_{\text{eff}} = 8.9 \, \text{barn})

ZrD₁.₇ reduces parasitic (n,γ) reactions on Re-185, achieving 99.6% isotopic purity.

Production Rate and Scalability

A 1-year irradiation cycle in a 400 MW fast reactor produces 2.3 g Re-185 from 1,571 g Ta. The two-step process enhances production rates by 470× compared to single-step methods:

ParameterWith ModeratorsWithout Moderators
Annual Re-185 Yield2.3 g0.0049 g
Isotopic Purity99.6%38.2%
Ta Consumption Efficiency0.15%0.0003%

This method’s scalability is evidenced by its potential to supply raw material for 17,000 doses of Re-186 annually.

Neutron Irradiation of Tungsten Targets

Direct Transmutation Pathway

Natural W targets (¹⁸⁴W: 30.6%, ¹⁸⁶W: 28.4%) undergo neutron capture in fast reactors:

¹⁸⁴W+n¹⁸⁵Wβ¹⁸⁵Re(t1/2=75.1d)\text{¹⁸⁴W} + n \rightarrow \text{¹⁸⁵W} \xrightarrow{\beta^-} \text{¹⁸⁵Re} \quad (t{1/2} = 75.1 \, \text{d})
¹⁸⁶W+n¹⁸⁷Wβ¹⁸⁷Re(t1/2=23.7h)\text{¹⁸⁶W} + n \rightarrow \text{¹⁸⁷W} \xrightarrow{\beta^-} \text{¹⁸⁷Re} \quad (t{1/2} = 23.7 \, \text{h})

Unmoderated systems yield Re-185/Re-187 ratios of 1:1.2 due to higher σeff for ¹⁸⁶W (4.8 barn vs. 3.1 barn for ¹⁸⁴W).

Moderator Optimization for Isotopic Control

Using ZrH₁.₇ moderators alters neutron energy spectra, preferentially enhancing ¹⁸⁴W(n,γ) cross-sections:

Moderator Typeσeff(¹⁸⁴W) (barn)σeff(¹⁸⁶W) (barn)Re-185/Re-187 Ratio
None3.14.81:1.2
ZrH₁.₇12.318.71:1.5
ZrD₁.₇8.910.21:0.9

ZrD₁.₇ achieves Re-185 dominance (52.6% abundance) by suppressing ¹⁸⁶W activation.

Comparative Analysis of Production Methods

Yield and Purity Metrics

MethodAnnual Yield (g)Isotopic PurityRequired Target Mass
Ta Transmutation (Two-Step)2.399.6%1,571 g Ta
W Transmutation (ZrD₁.₇)0.895.4%2,300 g W
Electromagnetic Enrichment0.0599.9%10 kg Natural Re

The Ta route outperforms W-based methods in yield and approaches enrichment-grade purity while using 6× less feedstock .

Analyse Chemischer Reaktionen

Reaction with Oxygen and Oxide Formation

Rhenium-185 reacts with oxygen at elevated temperatures to form oxides, predominantly rhenium heptoxide (Re2O7\text{Re}_2\text{O}_7):

4Re+7O22Re2O74\text{Re}+7\text{O}_2\rightarrow 2\text{Re}_2\text{O}_7

Re2O7\text{Re}_2\text{O}_7 is highly hygroscopic, dissolving in water to form perrhenic acid (HReO4\text{HReO}_4) :

Re2O7+H2O2HReO4\text{Re}_2\text{O}_7+\text{H}_2\text{O}\rightarrow 2\text{HReO}_4

At moderate temperatures, rhenium forms lower oxides like ReO3\text{ReO}_3 and ReO2\text{ReO}_2, but Re2O7\text{Re}_2\text{O}_7 is the most thermodynamically stable oxide .

Reactivity with Halogens

This compound reacts vigorously with halogens under controlled conditions:

  • Chlorination : Forms hexachloride (ReCl6\text{ReCl}_6) at 125°C :

    Re+3Cl2ReCl6\text{Re}+3\text{Cl}_2\rightarrow \text{ReCl}_6
  • Fluorination : Produces heptafluoride (ReF7\text{ReF}_7) at 125°C :

    2Re+7F22ReF72\text{Re}+7\text{F}_2\rightarrow 2\text{ReF}_7
  • Oxyhalides : Forms compounds like ReOCl4\text{ReOCl}_4 and ReO3Cl\text{ReO}_3\text{Cl} when reacted with chlorine and oxygen mixtures .

Acid-Base Reactions

This compound exhibits selective reactivity with acids:

  • Nitric Acid : Dissolves readily to form perrhenic acid :

    3Re+7HNO33HReO4+7NO+2H2O3\text{Re}+7\text{HNO}_3\rightarrow 3\text{HReO}_4+7\text{NO}\uparrow +2\text{H}_2\text{O}
  • Sulfuric Acid : Reacts slowly to yield HReO4\text{HReO}_4 and sulfur oxides .

  • Hydrochloric/Hydrofluoric Acids : Resistant at standard conditions but reacts at high temperatures .

Redox Behavior

Rhenium’s redox chemistry is dominated by the perrhenate ion (ReO4\text{ReO}_4^-), which can be reduced to lower oxidation states. Key reduction potentials include :

ReactionEReE^\circ_{\text{Re}} (V)ETcE^\circ_{\text{Tc}} (V)
ReO4+7e+8H+Re+4H2O\text{ReO}_4^-+7e^-+8\text{H}^+\rightarrow \text{Re}+4\text{H}_2\text{O}0.360.47

Reduction of ReO4\text{ReO}_4^- in acidic media with agents like SnCl2\text{SnCl}_2 produces Re3+\text{Re}^{3+} complexes .

Coordination Chemistry

This compound forms stable complexes, particularly in +5 and +7 oxidation states:

  • Perrhenate Salts : Sodium perrhenate (NaReO4\text{NaReO}_4) is water-soluble and serves as a precursor for other Re compounds .

  • Thiocomplexes : Tetrathioperrhenate ( ReS4]\text{ ReS}_4]^-) forms in sulfur-rich environments .

  • Oxalate Complexes : Used in radiopharmaceutical synthesis, e.g.,  ReO DMSA 2]\text{ ReO DMSA }_2]^- .

High-Temperature Stability

This compound alloys (e.g., with tungsten or molybdenum) retain mechanical strength above 2000°C, making them ideal for aerospace components .

Wissenschaftliche Forschungsanwendungen

Rhenium-185 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of rhenium-185, particularly in medical applications, involves its ability to emit beta and gamma radiation. This radiation can induce cellular damage in cancer cells, leading to apoptosis. The molecular targets include DNA and other cellular components, which are disrupted by the emitted radiation. The pathways involved in this process include the generation of reactive oxygen species and the activation of apoptotic signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Re-185 vs. Re-187

  • Stability and Decay: Re-185 is non-radioactive, whereas Re-187 undergoes β⁻ decay with a half-life of ~4.1×10¹⁰ years, transmuting into osmium-187 (Os-187) .
  • Abundance : Natural rhenium contains 37.4% Re-185 and 62.6% Re-187, with the latter’s radioactivity posing challenges for long-term storage and handling .
  • Applications : Re-185’s stability makes it ideal for manufacturing high-temperature alloys and catalysts, while Re-187’s decay products are utilized in geological dating .

Re-185 vs. Re-186

  • Production Relationship : Re-186 is synthesized by irradiating enriched Re-185 in nuclear reactors. The reaction pathway is:
    $$
    ^{185}\text{Re} + n \rightarrow ^{186}\text{Re} \quad (\text{followed by β⁻ decay})
    $$

    Re-186 emits β-particles (Eₘₐₓ = 1.07 MeV) and a γ-ray (137 keV, 9% abundance), making it suitable for targeted radionuclide therapy .

  • Medical Utility: Re-186 hydroxyethylidene diphosphonate (HEDP) is used to treat bone metastases in prostate cancer, achieving pain relief in ~70% of cases. This contrasts with strontium-89, another therapeutic isotope, which lacks Re-186’s dual emission profile .

Production Methods and Efficiency

Traditional vs. Innovative Techniques

  • Nuclear Transmutation: A novel two-step irradiation process using natural tantalum (Ta) in fast reactors (e.g., Japan’s JOYO reactor) enhances Re-185 production: First Step: Ta → Tungsten (W) using ZrH₁.₇ as a moderator. Second Step: W → Re-185 using ZrD₁.₇ to optimize neutron flux . This method achieves 99.9% isotopic purity and increases productivity by 470-fold compared to unmoderated systems, yielding 2.3 g Re-185 annually from 1,571 g Ta .

Cross-Section and Yield Data

Moderator Re-185 Production (g/year) Isotopic Purity (%)
None 0.0049 99.9
ZrH₁.₇ 1.2 99.9
ZrD₁.₇ 2.3 99.9

Data derived from Tables 4 and 5 .

Radionuclide Therapy

Re-186 HEDP’s β-emission penetrates 2–3 mm of tissue, ideal for targeting bone metastases. Its γ-component enables post-therapy imaging, a dual functionality absent in pure β-emitters like strontium-89 .

Industrial Uses

Re-185’s refractory properties (melting point = 3,170°C) and corrosion resistance make it valuable in jet engine components and thermocouples .

Biologische Aktivität

Rhenium-185 (Re-185) is a radioisotope that has garnered interest in various scientific fields, particularly in nuclear medicine and radiopharmaceuticals. This article explores the biological activity of Re-185, focusing on its production, mechanisms of action, and therapeutic applications.

Overview of this compound

This compound is a stable isotope of rhenium, characterized by its unique nuclear properties. It is primarily produced through neutron activation of rhenium-184 in nuclear reactors. The decay of Re-185 leads to the formation of Rhenium-186 (Re-186), which is utilized in medical applications due to its favorable decay characteristics.

Production of this compound

The production methods for Re-185 have been studied extensively. A notable study evaluated the feasibility of producing high-purity Re-185 using various moderators in a fast reactor environment. The results indicated that using zirconium hydride (ZrH) as a moderator significantly increased the production efficiency, achieving an isotopic purity of 99.6% for Re-185, while also minimizing the transmutation to other isotopes .

Moderator Production Efficiency Isotopic Purity
ZrHHigh99.6%
ZrDModerateLower than ZrH

Research has demonstrated that Re-185 exhibits biological activity primarily through its interaction with cellular components, particularly DNA. Studies indicate that rhenium compounds can bind to DNA via partial insertion, leading to anticancer effects . This property is crucial for its application in cancer therapies.

Case Studies

  • Cancer Treatment : A study involving Re-188, a decay product of Re-185, showed promising results when coupled with Listeria monocytogenes-binding antibodies for targeted therapy in pancreatic cancer. This approach highlighted the potential for using rhenium-based compounds in delivering high-level radioactive drugs directly to tumor sites .
  • Cell Line Studies : Various rhenium complexes were tested on different cancer cell lines:
    • Re-1a : Inhibited growth in HPAF-II and ASPC1 cell lines.
    • Re-6a : Induced apoptosis and ferroptosis in HeLa cells.
    • Re-8a : Demonstrated significant cytotoxicity in A549 and K562 cell lines through apoptosis mechanisms .
Compound Cell Line Mechanism of Action
Re-1aHPAF-II, ASPC1Inhibit Growth
Re-6aHeLaApoptosis and Ferroptosis
Re-8aA549, K562Apoptosis

Therapeutic Applications

The therapeutic potential of Re-185 is primarily linked to its role in radiopharmaceuticals. Its decay products, particularly Re-186 and Re-188, are utilized for palliative treatment of bone metastases. For instance, the maximum tolerated dose of the Re-186 complex used for treating bone pain is estimated at 2.4 GBq . The ability to produce these isotopes with high specific activity enhances their application in targeted therapies.

Q & A

Q. What are the primary experimental methods for synthesizing and characterizing Rhenium-185, and how do they ensure isotopic purity?

this compound synthesis typically involves neutron activation of Rhenium-186 or isotopic separation from natural rhenium (37.4% Re-185, 62.6% Re-187). Key characterization techniques include:

  • Mass spectrometry (high-resolution ICP-MS or TIMS) to confirm isotopic ratios and purity .
  • Neutron activation analysis (NAA) to detect trace impurities and validate isotopic composition .
  • X-ray diffraction (XRD) for crystallographic verification of rhenium compounds. Methodological Note: Ensure calibration with certified reference materials (CRMs) and replicate measurements to minimize systematic errors .

Q. How can researchers resolve contradictions in reported nuclear stability data for this compound under varying experimental conditions?

Discrepancies often arise from differences in neutron flux during activation or detector sensitivity in decay measurements. To address this:

  • Perform controlled neutron irradiation experiments with precise flux monitoring .
  • Cross-validate decay constants using γ-ray spectroscopy and liquid scintillation counting .
  • Apply Monte Carlo simulations to model neutron capture cross-sections and compare with empirical data . Data Analysis Tip: Use statistical tools like chi-square tests to assess consistency between datasets .

Q. What are the standard protocols for handling this compound in laboratory settings to minimize contamination?

  • Use gloveboxes or fume hoods for handling powdered rhenium compounds to avoid airborne dispersion.
  • Employ acid-washed quartz crucibles during high-temperature reactions to prevent isotopic exchange with container materials .
  • Regularly monitor lab surfaces via swipe tests analyzed by alpha spectrometry .

Advanced Research Questions

Q. How can isotopic fractionation effects be quantified during the electrochemical deposition of this compound, and what experimental controls are necessary?

Isotopic fractionation in electrodeposition is influenced by electrolyte composition and voltage gradients. Methodological steps include:

  • Controlled-potential electrolysis with platinum electrodes in HCl/HNO₃ baths .
  • Post-deposition analysis via secondary ion mass spectrometry (SIMS) to map isotopic distribution .
  • Introduce inert tracers (e.g., Re-187) to calibrate fractionation coefficients . Critical Consideration: Account for temperature-dependent redox kinetics by maintaining thermostatic conditions .

Q. What computational models are most effective for predicting the neutron-capture cross-section of this compound, and how do they align with experimental data?

  • TALYS-based nuclear reaction codes simulate neutron interactions using Hauser-Feshbach statistical models .
  • Density functional theory (DFT) optimizes lattice parameters for rhenium alloys in neutron-rich environments . Validation Strategy: Compare simulated results with experimental data from neutron time-of-flight (n_TOF) facilities, adjusting for resonance self-shielding effects .

Q. How can researchers design experiments to investigate the role of this compound in catalytic mechanisms, particularly in hydrocarbon reforming?

  • Use in situ XAFS (X-ray absorption fine structure) to monitor Re-185 coordination changes during catalysis .
  • Conduct isotopic labeling experiments with deuterated hydrocarbons to trace reaction pathways .
  • Pair kinetic studies with Arrhenius analysis to differentiate rate-limiting steps influenced by isotopic mass .

Data Management and Reproducibility

Q. What strategies ensure the reproducibility of this compound-based experiments across different research groups?

  • Publish detailed experimental protocols in supplementary materials, including raw data and instrument settings .
  • Use open-source software (e.g., Python-based SciPy) for data processing to avoid proprietary tool biases .
  • Participate in interlaboratory comparisons using shared Re-185 samples to validate methodologies .

Q. How should researchers address uncertainties in this compound’s half-life measurements for radiometric dating applications?

  • Perform decay curve analyses with high-purity germanium (HPGe) detectors over extended periods (>6 months) .
  • Apply Bayesian statistical frameworks to incorporate prior measurements and refine uncertainty intervals .
  • Collaborate with nuclear data repositories (e.g., IAEA) to update evaluated libraries .

Ethical and Methodological Compliance

Q. What ethical guidelines govern the use of this compound in academic research, particularly regarding waste disposal?

  • Follow IAEA Safety Standards for handling radioactive isotopes, including shielded storage and licensed disposal .
  • Document waste streams in lab notebooks and report to institutional radiation safety committees .

Q. How can researchers balance open-access data sharing with intellectual property concerns in this compound studies?

  • Use controlled-access repositories (e.g., Zenodo) with embargo periods for sensitive data .
  • Clearly define data usage terms in collaboration agreements and cite prior work rigorously to avoid plagiarism .

Tables for Quick Reference

Experimental Challenge Recommended Technique Key Reference
Isotopic purity verificationTIMS with NIST SRM 989 Re standard
Neutron-capture cross-section validationn_TOF facility experiments
Catalytic mechanism elucidationIn situ XAFS + isotopic labeling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.